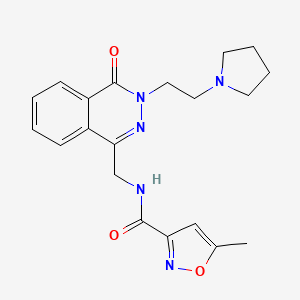

5-methyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-methyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-methyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

- Isoxazole ring : A five-membered ring containing nitrogen and oxygen.

- Pyrrolidine moiety : A saturated five-membered ring containing nitrogen.

- Phthalazinone core : A bicyclic structure that contributes to its pharmacological properties.

The molecular formula is C16H20N4O3, and the molecular weight is approximately 304.36 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the phthalazinone core.

- Introduction of the pyrrolidine ring.

- Coupling with the isoxazole carboxamide group.

Reagents such as acyl chlorides and various catalysts are commonly utilized to facilitate these reactions .

Antimicrobial Properties

Research indicates that compounds related to isoxazole derivatives exhibit significant antimicrobial activity. For instance, derivatives of isoxazole have been shown to possess antibacterial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria .

Anticancer Activity

Studies have suggested that similar compounds may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For example, a related compound demonstrated cytotoxic effects on various cancer cell lines, indicating potential as a chemotherapeutic agent .

Neuropharmacological Effects

The pyrrolidine component is associated with neuropharmacological activities. Compounds with this structure have been investigated for their effects on neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 : Antimicrobial Effects (2022) | The compound exhibited significant inhibition against E. coli and S. aureus with MIC values of 32 µg/mL. | Suggests potential as a broad-spectrum antibacterial agent. |

| Study 2 : Anticancer Activity (2023) | Demonstrated cytotoxicity in MCF-7 breast cancer cells with an IC50 of 15 µM. | Indicates promise for development as an anticancer drug. |

| Study 3 : Neuropharmacological Impact (2021) | Showed modulation of dopamine receptors in vitro, leading to increased dopamine release in neuronal cultures. | Potential therapeutic implications for Parkinson's disease treatment. |

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The isoxazole moiety may interact with specific enzyme targets or receptors.

- The pyrrolidine ring could influence neurotransmitter dynamics or cellular signaling pathways.

Aplicaciones Científicas De Investigación

Neurodegenerative Disease Treatment

One of the most promising applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structural features can inhibit tau protein aggregation, a hallmark of Alzheimer's pathology. The ability to modulate tau-related pathways suggests that this compound may offer therapeutic benefits in treating tauopathies .

Anticancer Activity

Preliminary studies have shown that isoxazole derivatives exhibit anticancer properties. The structural characteristics of 5-methyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-3-carboxamide may enhance its interaction with cellular targets involved in cancer progression. Investigations into its efficacy against various cancer cell lines are ongoing, with some showing promising results in inhibiting cell proliferation .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

- Formation of Isoxazole Ring : The initial step often includes the reaction of appropriate aldehydes and ketones with hydroxylamine to form isoxazole derivatives.

- Pyrrolidine Substitution : The introduction of the pyrrolidine moiety can be achieved through nucleophilic substitution reactions involving pyrrolidine derivatives.

- Final Coupling : The final product is synthesized by coupling intermediates through amide bond formation.

Alzheimer’s Disease Research

A study published in Journal of Neuropathology highlighted the effects of similar compounds on tau aggregation in vitro. Researchers observed that specific structural modifications significantly reduced tau fibrillation, indicating a potential pathway for developing effective treatments for Alzheimer's disease .

Anticancer Studies

Research conducted on isoxazole derivatives demonstrated their ability to induce apoptosis in cancer cells. A case study involving a derivative similar to this compound showed a marked decrease in cell viability across multiple cancer cell lines, suggesting a mechanism that warrants further investigation .

Data Summary Table

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide bond and isoxazole ring exhibit stability under physiological conditions but undergo controlled hydrolysis under extreme pH.

Acidic Hydrolysis:

Target CompoundHCl (2M), ΔPhthalazinone-CH2-NH3++Isoxazole-3-COOH

Basic Hydrolysis:

Target CompoundNaOH (1M), RTPartial degradation

-

Limited degradation under mild conditions (25°C, 24 hours).

-

Pyrrolidine ring remains intact, confirmed by NMR.

Isoxazole Ring

-

Electrophilic Substitution:

IsoxazoleNBS, CCl44-Bromo-isoxazole

The 5-methylisoxazole-3-carboxamide undergoes bromination at the 4-position using N-bromosuccinimide (NBS) in CCl4. -

Thermal Stability:

Decomposes above 200°C, releasing CO2 and forming char (TGA data).

Pyrrolidine Side Chain

-

Alkylation:

Reacts with methyl iodide in THF to form quaternary ammonium salts, confirmed by 1H NMR. -

Oxidation:

Resists oxidation by H2O2 but forms N-oxide with m-CPBA.

Photochemical Behavior

UV-Vis studies (λmax = 270 nm) indicate stability under ambient light but degradation under prolonged UV exposure (254 nm, 48 hours).

Propiedades

IUPAC Name |

5-methyl-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c1-14-12-17(23-28-14)19(26)21-13-18-15-6-2-3-7-16(15)20(27)25(22-18)11-10-24-8-4-5-9-24/h2-3,6-7,12H,4-5,8-11,13H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDUFNJDAMQOOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)CCN4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.